molecular formula C23H20F3N5O2 B1679683 N-pyridazin-3-yl-4-[[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]piperidine-1-carboxamide CAS No. 1020315-31-4

N-pyridazin-3-yl-4-[[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]piperidine-1-carboxamide

Cat. No. B1679683
M. Wt: 455.4 g/mol
InChI Key: BATCTBJIJJEPHM-UHFFFAOYSA-N
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Patent
US08044052B2

Procedure details

To a mixture of 2-(3-piperidin-4-ylidenemethyl-phenoxy)-5-trifluoromethyl-pyridine, hydrochloride (37.1 g, 0.10 mol, see Example 1b, step 5) and phenyl pyridazin-3-ylcarbamate (21.5 g, 0.10 mol, see Example 39, steps 1 and 2) in acetonitrile (400 mL) was added dropwise diisopropylethyl amine (25.8 g, 0.20 mol). A solution formed after 2 h of stirring. The slightly turbid solution was stirred at ambient temperature for 17 h. It was poured into 2.5 L of stirred ice-water. The resulting mixture was stirred for 1 h. The solid was filtered off, rinsed with 300 mL of water and pressed dry under suction. This was dissolved in 400 mL of dichloromethane. Water was removed using a sep funnel and then the solution was dried over magnesium sulfate and concentrated in vacuo to ˜50 mL. The viscous solution was diluted with 65 mL of ethyl acetate and then with 85 mL of methyl t-butyl ether. A solution formed, and then a solid began separating. The crystallizing mixture was kept at −10° C. for 2 h and filtered. The solid was rinsed with EtOAc:MTBE (40 mL) and pressed dry under suction. Further drying in vacuo at 40° C. for 7 h provided 30.3 g (66%) of product. The mother liquor was concentrated in vacuo to 19 g of a viscous oil. This was dissolved in 15 mL of ethyl acetate. The solution was diluted with 60 mL of methyl t-butyl ether, seeded and kept at 5° C. for 18 h. The solid which crystallized was filtered off, rinsed with 10 mL of methyl t-butyl ether, and pressed dry under suction. 9.0 g (20%) of additional product was obtained. Total yield=39.3 g (86%).
Name
2-(3-piperidin-4-ylidenemethyl-phenoxy)-5-trifluoromethyl-pyridine, hydrochloride
Quantity
37.1 g
Type
reactant
Reaction Step One
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
25.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
2.5 L
Type
reactant
Reaction Step Three
Yield
66%

Identifiers

REACTION_CXSMILES
Cl.[NH:2]1[CH2:7][CH2:6][C:5](=[CH:8][C:9]2[CH:10]=[C:11]([CH:23]=[CH:24][CH:25]=2)[O:12][C:13]2[CH:18]=[CH:17][C:16]([C:19]([F:22])([F:21])[F:20])=[CH:15][N:14]=2)[CH2:4][CH2:3]1.[N:26]1[CH:31]=[CH:30][CH:29]=[C:28]([NH:32][C:33](=O)[O:34]C2C=CC=CC=2)[N:27]=1.C(N(C(C)C)CC)(C)C>C(#N)C>[N:26]1[CH:31]=[CH:30][CH:29]=[C:28]([NH:32][C:33]([N:2]2[CH2:7][CH2:6][C:5](=[CH:8][C:9]3[CH:25]=[CH:24][CH:23]=[C:11]([O:12][C:13]4[CH:18]=[CH:17][C:16]([C:19]([F:22])([F:20])[F:21])=[CH:15][N:14]=4)[CH:10]=3)[CH2:4][CH2:3]2)=[O:34])[N:27]=1 |f:0.1|

Inputs

Step One
Name
2-(3-piperidin-4-ylidenemethyl-phenoxy)-5-trifluoromethyl-pyridine, hydrochloride
Quantity
37.1 g
Type
reactant
Smiles
Cl.N1CCC(CC1)=CC=1C=C(OC2=NC=C(C=C2)C(F)(F)F)C=CC1
Name
Quantity
21.5 g
Type
reactant
Smiles
N1=NC(=CC=C1)NC(OC1=CC=CC=C1)=O
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
25.8 g
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Three
Name
ice water
Quantity
2.5 L
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
of stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A solution formed after 2 h
Duration
2 h
STIRRING
Type
STIRRING
Details
The slightly turbid solution was stirred at ambient temperature for 17 h
Duration
17 h
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
rinsed with 300 mL of water
CUSTOM
Type
CUSTOM
Details
pressed dry under suction
DISSOLUTION
Type
DISSOLUTION
Details
This was dissolved in 400 mL of dichloromethane
CUSTOM
Type
CUSTOM
Details
Water was removed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the solution was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to ˜50 mL
ADDITION
Type
ADDITION
Details
The viscous solution was diluted with 65 mL of ethyl acetate
CUSTOM
Type
CUSTOM
Details
A solution formed
CUSTOM
Type
CUSTOM
Details
a solid began separating
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid was rinsed with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
MTBE (40 mL) and pressed dry under suction
CUSTOM
Type
CUSTOM
Details
Further drying in vacuo at 40° C. for 7 h
Duration
7 h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1=NC(=CC=C1)NC(=O)N1CCC(CC1)=CC1=CC(=CC=C1)OC1=NC=C(C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 30.3 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.